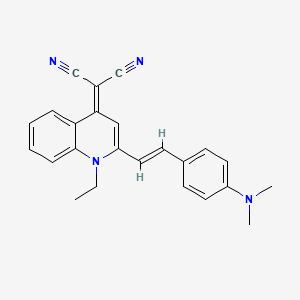
(E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile is an organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-keto ester in the presence of a strong acid.
Introduction of the styryl group: The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde.
Addition of the dimethylamino group: This can be done through nucleophilic substitution reactions.
Formation of the malononitrile moiety: This can be achieved through a Knoevenagel condensation reaction between the quinoline derivative and malononitrile.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
(E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
科学研究应用
Based on the search results, here's what is known about the applications of (E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile:
Basic Information
Synonyms :
Potential Applications
The search results suggest the compound is:
Vendor Information
Several vendors offer this compound:
- Aladdin Scientific : Offers 1g for $4,382.90, availability within 8-12 weeks .
- ChemExpress : Lists 1g at $1857, with larger sizes available upon inquiry .
- GLPBio : Lists the compound with the alias (E)-2-(2-(4-(二甲氨基)苯乙烯基)-1-乙基喹啉-4(1H)-亚乙基)丙二腈 .
Related Compounds
While not the exact compound requested, search results provide information on similar compounds:
作用机制
The mechanism of action of (E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile involves its interaction with molecular targets through various pathways:
Fluorescence: The compound’s fluorescence properties are due to the conjugated π-electron system, which allows it to absorb and emit light at specific wavelengths.
Binding to Biomolecules: The compound may interact with proteins, nucleic acids, and other biomolecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine share the quinoline core structure.
Styryl derivatives: Compounds like styryl dyes and stilbenes have similar styryl moieties.
Dimethylamino derivatives: Compounds such as dimethylaminobenzaldehyde and dimethylaminopyridine contain the dimethylamino group.
属性
分子式 |
C24H22N4 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
2-[2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1-ethylquinolin-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C24H22N4/c1-4-28-21(14-11-18-9-12-20(13-10-18)27(2)3)15-23(19(16-25)17-26)22-7-5-6-8-24(22)28/h5-15H,4H2,1-3H3/b14-11+ |
InChI 键 |
SJVIAGRCRJUNJG-SDNWHVSQSA-N |
手性 SMILES |
CCN1C2=CC=CC=C2C(=C(C#N)C#N)C=C1/C=C/C3=CC=C(C=C3)N(C)C |
规范 SMILES |
CCN1C2=CC=CC=C2C(=C(C#N)C#N)C=C1C=CC3=CC=C(C=C3)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















